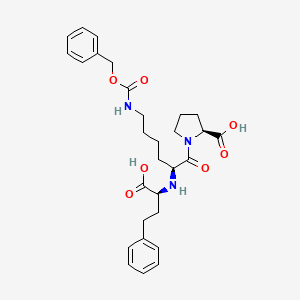
Nizatidine-d3 Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nizatidine is a histamine H2 receptor antagonist that works by decreasing the amount of acid produced by the stomach . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease .
Synthesis Analysis
Nizatidine-d3 is chemically (Z)-N-(2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-N’-(methyl-d3)-2-nitroethene-1,1-diamine . Four new selective, precise, and accurate methods are described for the determination of nizatidine (NIZ) in the presence of its sulfoxide derivative in both the raw material and pharmaceutical preparations .Molecular Structure Analysis
The molecular formula of Nizatidine is C12H21N5O2S2, with an average mass of 331.457 Da and a monoisotopic mass of 331.113678 Da .Chemical Reactions Analysis
Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .Physical And Chemical Properties Analysis
Nizatidine has a protein binding of 35%, and it is partially metabolized in the liver to form active N-desmethylnizatidine and inactive nizatidine N-oxide and nizatidine sulfoxide . It has an elimination half-life of 1 to 2 hours, which can be prolonged with moderate to severe renal impairment .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Nizatidine is currently used to treat ulcers in the stomach and intestines, heartburn, and erosive esophagitis caused by gastroesophageal reflux disease (GERD) . Future research may explore other potential uses and benefits of this compound. Always follow your doctor’s orders or the directions on the label when taking this medication .
Eigenschaften
CAS-Nummer |
1795136-43-4 |
|---|---|
Produktname |
Nizatidine-d3 Sulfoxide |
Molekularformel |
C12H21N5O3S2 |
Molekulargewicht |
350.47 |
IUPAC-Name |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N/'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3 |
InChI-Schlüssel |
TZKMWRJRDCJAFI-OFYUJABRSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Synonyme |
N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-(methyl-d3)-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)